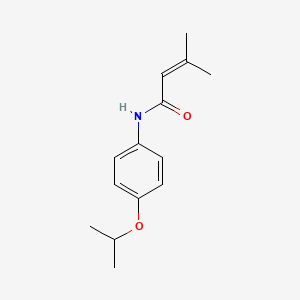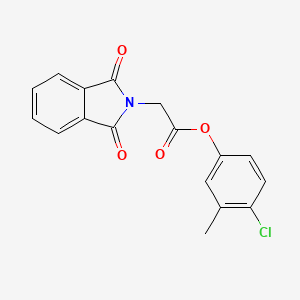![molecular formula C23H30N2O3 B5653617 2-ethyl-9-[3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5653617.png)
2-ethyl-9-[3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules similar to the mentioned compound often involves multi-step reactions, including the formation of spirocyclic frameworks and functionalization of aromatic systems. Techniques such as palladium-catalyzed cross-coupling reactions and cyclization processes are commonly employed to construct these intricate molecular architectures. For instance, the synthesis of benzene-1,3,5-tricarboxamide derivatives, which share some structural features with the target compound, utilizes straightforward synthetic routes that allow for the introduction of varied substituents, highlighting the adaptability and versatility of these synthetic strategies (Cantekin, de Greef, & Palmans, 2012).
Molecular Structure Analysis
The molecular structure of compounds containing diazaspiro configurations and aromatic units often leads to unique physicochemical properties, such as enhanced stability and potential for specific intermolecular interactions. The structural analysis of these compounds typically involves advanced spectroscopic techniques, including NMR and X-ray crystallography, to elucidate their three-dimensional conformations and reactive sites. The detailed understanding of their supramolecular self-assembly behavior, as observed in benzene-1,3,5-tricarboxamides, provides insights into their potential applications ranging from nanotechnology to biomedical fields (Cantekin, de Greef, & Palmans, 2012).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of multiple functional groups, which can undergo various reactions, including oxidation, reduction, and hydrolysis. The spirocyclic and aromatic components may also participate in electrophilic substitution reactions, contributing to the compound's versatility in chemical transformations. The study of similar molecules indicates that these reactions can significantly alter their chemical and physical properties, affecting their potential applications (Sainsbury, 1991).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for the practical application of these compounds. The unique structure of the target compound suggests it may possess distinctive physical characteristics that could be leveraged in various applications, from material science to pharmaceuticals. For instance, the synthesis and characterization of isoxazolone derivatives, which share structural similarities, provide valuable information on their potential utility based on their physical properties (Laroum, Boulcina, Bensouici, & Debache, 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and the ability to undergo specific reactions, are essential for understanding the compound's potential applications. Studies on related compounds emphasize the importance of functional groups in determining chemical behavior, which can be exploited in designing new materials or drugs with desired properties. For example, the exploration of hydroxy benzoic acid derivatives demonstrates the impact of structural features on their chemical properties and biological activities (Hussein et al., 2023).
Propriétés
IUPAC Name |
2-ethyl-9-[3-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-4-24-17-23(11-9-20(24)26)12-14-25(15-13-23)21(27)19-7-5-6-18(16-19)8-10-22(2,3)28/h5-7,16,28H,4,9,11-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPOATFUDJHSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC1=O)CCN(CC2)C(=O)C3=CC=CC(=C3)C#CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-9-[3-(3-hydroxy-3-methylbut-1-YN-1-YL)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-propyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide](/img/structure/B5653537.png)

![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5653541.png)
![2-(2-methoxyphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5653543.png)


![N-cyclohexyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5653577.png)
![N-[3-(acetylamino)phenyl]-3-phenylacrylamide](/img/structure/B5653584.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-2,7-dioxo-1,3-diazepane-4-carboxamide](/img/structure/B5653592.png)

![N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5653603.png)
![1'-[(3-phenylisoxazol-5-yl)methyl]-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5653611.png)
![2-[(2-{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5653626.png)